molecular formula C4H6N8O B065274 5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine CAS No. 180622-15-5

5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B065274
CAS No.: 180622-15-5
M. Wt: 182.14 g/mol
InChI Key: MBFGKQUIQMEAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine is a sophisticated heterocyclic building block of significant interest in advanced materials and medicinal chemistry research. This high-value reagent features a unique fused bicyclic core incorporating both oxadiazole and pyrazine rings, which is further functionalized with two highly reactive hydrazino groups. This specific structure makes it an exceptional precursor for the synthesis of nitrogen-rich heterocyclic systems, including novel pyrazino[2,3-e][1,2,3,4]tetrazine 1,3-di-oxides, which are key scaffolds in the development of high-energy-density materials (HEDMs). In pharmaceutical research, its rigid, planar structure and multiple hydrogen bonding sites are exploited in the design of potential chemotherapeutic agents and other bioactive molecules. The compound's mechanism of action in research settings often involves its role as a key intermediate that can undergo cyclocondensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form complex polyheterocyclic systems. Researchers utilize this compound to explore structure-activity relationships and to develop new compounds with tailored electronic and structural properties for applications in organic electronics, agrochemicals, and as molecular scaffolds in drug discovery. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-hydrazinyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N8O/c5-9-1-2(10-6)8-4-3(7-1)11-13-12-4/h5-6H2,(H,7,9,11)(H,8,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFGKQUIQMEAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=NON=C1N=C(C(=N2)NN)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the reaction of 3,4-diaminofurazan with oxalic acid. This one-step amide condensation reaction yields the desired compound. The reaction conditions generally include the use of a suitable solvent, such as water or an organic solvent, and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted oxadiazole compounds .

Scientific Research Applications

Introduction to 5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine

This compound is a compound with a unique molecular structure characterized by its oxadiazole and pyrazine rings. Its molecular formula is C4H6N8O, and it has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science.

Medicinal Chemistry

This compound has been explored for its potential as a precursor in the synthesis of biologically active compounds. Research indicates that derivatives of this compound may exhibit significant pharmacological activities.

Case Study: Mitochondrial Uncouplers

A notable application of derivatives of this compound involves their role as mitochondrial uncouplers. In a study focusing on small molecule mitochondrial uncouplers for treating nonalcoholic steatohepatitis (NASH), researchers synthesized several derivatives based on the oxadiazolo[3,4-b]pyrazine core. The study highlighted that modifications at the 5- and 6-positions of the pyrazine ring significantly influenced the biological activity of these compounds. For instance, one derivative exhibited an effective concentration (EC50) of 190 nM in L6 myoblast cells, demonstrating potential therapeutic benefits in liver diseases .

Materials Science

The structural characteristics of this compound make it a candidate for developing advanced materials. Its ability to form stable complexes with metal ions can be exploited in designing new materials with specific electronic or optical properties.

Case Study: Coordination Chemistry

Research has shown that compounds derived from oxadiazoles can be utilized in coordination chemistry to create novel metal-organic frameworks (MOFs). These frameworks are significant for applications in gas storage and separation technologies. The ability to modify the ligand structure allows for tuning the properties of these materials .

Synthesis of Bioactive Compounds

The compound serves as a precursor for synthesizing various bioactive molecules. For example, derivatives have been synthesized that show promise as anticancer agents by targeting specific cancer cell lines.

Case Study: Anticancer Activity

In a study examining the anticancer properties of pyrazine derivatives, several compounds based on this compound were tested against different cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity against specific types of cancer cells .

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Medicinal ChemistryPrecursor for biologically active compoundsMitochondrial uncouplers with EC50 values
Materials ScienceDevelopment of metal-organic frameworksPotential for gas storage applications
Synthesis of Bioactive CompoundsAnticancer agents targeting specific cell linesEnhanced cytotoxicity observed

Mechanism of Action

The mechanism of action of 5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with molecular targets and pathways within cells. For instance, as a mitochondrial uncoupling agent, it disrupts the proton gradient across the mitochondrial membrane, leading to increased energy expenditure and potential therapeutic effects in metabolic diseases . The specific molecular targets and pathways can vary depending on the application and the cellular context.

Comparison with Similar Compounds

Electron-Withdrawing Capacity

The target compound’s oxadiazolo[3,4-b]pyrazine core is a stronger electron acceptor compared to nonannulated pyrazines and other chalcogen-containing analogues:

  • [1,2,5]Thiadiazolo[3,4-b]pyrazine: Replacing oxygen with sulfur reduces electron-withdrawing strength. Cyclic voltammetry studies show that the oxadiazolo derivative has a lower LUMO (-3.2 eV) than the thiadiazolo analogue (-2.9 eV), enhancing its utility in push-pull chromophores for nonlinear optics (NLO) .
  • Quinoxaline Derivatives: Quinoxaline lacks the oxadiazole ring’s electronegativity, resulting in weaker electron withdrawal (LUMO = -2.5 eV). This makes quinoxaline derivatives less effective in charge-transfer applications .

Table 1: Electrochemical Properties of Electron-Withdrawing Cores

Compound LUMO (eV) HOMO (eV) Band Gap (eV)
Oxadiazolo[3,4-b]pyrazine -3.2 -6.1 2.9
Thiadiazolo[3,4-b]pyrazine -2.9 -5.8 2.9
Quinoxaline -2.5 -5.3 2.8

Reactivity in Functionalization

The dihydrazino groups enable unique reactivity compared to analogues with different substituents:

  • Synthesis of Energetic Materials: The target compound’s hydrazino groups can form nitrogen-rich backbones. For example, introducing nitro or N-oxide groups into bis-oxadiazolo-pyrazine frameworks (e.g., P1 in ) yields derivatives with detonation velocities up to 9.61 km/s and pressures of 43.65 GPa, outperforming non-hydrazinated analogues .
  • This reaction is critical for synthesizing mitochondrial uncouplers .

Optoelectronic Performance

  • Solid-State Emission : Push-pull systems with oxadiazolo[3,4-b]pyrazine cores emit in the cyan-red range (λem = 450–650 nm), outperforming thiadiazolo derivatives in quantum yield (Φ = 0.45 vs. 0.32) .
  • Nonlinear Optics (NLO): The oxadiazolo core’s strong electron withdrawal enables hyperpolarizability (β) values up to 1,200 × 10⁻³⁰ esu, making it superior to quinoxaline-based systems (β = 800 × 10⁻³⁰ esu) .

Table 2: Optoelectronic Properties of Push-Pull Derivatives

Acceptor Core λem (nm) Φ (Quantum Yield) β (×10⁻³⁰ esu)
Oxadiazolo[3,4-b]pyrazine 550 0.45 1,200
Thiadiazolo[3,4-b]pyrazine 520 0.32 900
Quinoxaline 480 0.28 800

Key Research Findings

Energetic Materials : Bis-oxadiazolo-pyrazines with piperazine rings (P1 derivatives) achieve record detonation velocities (9.61 km/s) due to high nitrogen/oxygen content (69.87%) and crystal density (2.008 g/cm³) .

AIE and TICT Behavior: Quinoxaline-oxadiazolo hybrids exhibit aggregation-induced emission (AIE) and twisted intramolecular charge transfer (TICT), enabling applications in solid-state sensors .

Biological Activity

5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and applications based on various research findings.

  • Molecular Formula : C4H6N8O
  • Molecular Weight : 182.14 g/mol
  • CAS Number : 180622-15-5

The compound features a unique structure that includes hydrazino and oxadiazole moieties, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with oxadiazole precursors. The methods may vary, but a common approach includes:

  • Preparation of Precursors : Starting materials such as 1,2,5-oxadiazole derivatives are synthesized.
  • Cyclization Reaction : The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the oxadiazolo-pyrazine structure.
  • Purification : The product is purified using techniques like recrystallization or chromatography.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • A study demonstrated that derivatives containing the oxadiazole framework showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) .
  • The activity was attributed to the ability of these compounds to disrupt bacterial cell walls and inhibit essential metabolic processes.

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • In vitro studies revealed that it inhibits cancer cell proliferation in various cancer lines .
  • Structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance its potency against cancer cells .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell division and metabolism.
  • Induction of Apoptosis : Some studies suggest that it can trigger programmed cell death in cancer cells.

Case Studies and Research Findings

StudyFindings
Demonstrated antimicrobial activity against MRSA with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Reported anticancer effects in vitro across several cancer cell lines with IC50 values indicating significant potency.
Explored structural modifications leading to enhanced biological activities and better pharmacokinetic properties.

Q & A

Q. Advanced

  • In vitro kinase assays : ADP-Glo™ system quantifies inhibition of p38α MAP kinase mutants (e.g., Arg186Ala, Arg189Ala). Normalize inhibition against wild-type activity to account for mutant instability .
  • IL-1β secretion assays : Human monocyte-derived macrophages are treated with derivatives, and ELISA measures cytokine suppression. Dexamethasone serves as a positive control .

Q. Advanced

  • Piperazine vs. piperidine : Replacing piperidine with piperazine (e.g., Compound 3) enhances solubility and potency due to improved hydrogen bonding .
  • Electron-withdrawing groups : Substituents like chloro or nitro on aromatic rings increase kinase binding affinity by stabilizing charge-transfer interactions .

Methodological Insight : Use molecular docking (e.g., MOE software) to predict interactions with the p38α A-loop regulatory site .

How can computational modeling guide lead optimization?

Q. Advanced

  • Virtual screening : Substructure searches in SciFinder identify simplified scaffolds retaining key pharmacophores (e.g., [1,2,5]oxadiazolo[3,4-b]pyrazine) .
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) for derivatives with electroluminescent applications .

What challenges arise in synthesizing disulfenyl dichloride derivatives?

Q. Advanced

  • Reaction temperature : Chlorination of bis(tert-butylthio) precursors at −10°C selectively yields mono- or bis(sulfenyl chlorides). Higher temperatures cause decomposition .
  • Amine reactivity : Primary aliphatic amines (e.g., benzylamine) form stable dithiazolo derivatives, while aromatic amines with electron-withdrawing groups (e.g., nitro) fail to react .

How should researchers address contradictions in synthetic yields or activity data?

Q. Advanced

  • Low yields : Compound 6o (1% yield) may result from steric hindrance or competing side reactions. Optimize stoichiometry or use protecting groups .
  • Inconsistent kinase inhibition : Normalize mutant p38α activity to wild-type controls to account for intrinsic instability .

What strategies improve solubility without compromising activity?

Q. Advanced

  • Polar substituents : Introduce hydroxyl or amine groups (e.g., 4-piperidinyl aniline) to enhance aqueous solubility .
  • Salt formation : Energetic salts of [1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-dione improve crystallinity and stability .

Are there non-kinase-related applications for these derivatives?

Q. Advanced

  • Mitochondrial uncoupling : BAM15 (N5,N6-bis(2-fluorophenyl) derivative) selectively uncouples oxidative phosphorylation (EC50_{50} = 270 nM) without plasma membrane depolarization .
  • Electroluminescence : Re(I) complexes with [1,2,5]oxadiazolo[3',4':5,6]pyrazino ligands exhibit tunable photo- and electroluminescent properties .

How are chalcogen-bonded complexes studied for charge-transfer applications?

Q. Advanced

  • X-ray diffraction : Confirms selenium···halide interactions in 5,6-dicyano[1,2,5]selenadiazolo[3,4-b]pyrazine complexes .
  • UV/Vis spectroscopy : Red-shifted charge-transfer bands (e.g., 450–600 nm) indicate strong donor-acceptor interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.